1-Isotetrandrine
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Overview
Description
1-Isotetrandrine is a bisbenzylisoquinoline alkaloid, known for its occurrence in various plant species such as Stephania cepharantha and Berberis japonica . It is chemically identified as 6,6’,7,12-tetramethoxy-2,2’-dimethyl-berbamine with the molecular formula C38H42N2O6 and a molecular weight of 622.76 g/mol . This compound is recognized for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
1-Isotetrandrine can be synthesized through several routes. One efficient method involves the N-acyl Pictet-Spengler condensation to form tetrahydroisoquinoline moieties, followed by copper-catalyzed Ullmann couplings for diaryl ether formation . The synthesis typically starts from commercially available building blocks and involves 12 steps, including key condensation reactions . Industrial production methods may involve extraction from natural sources like Stephania cepharantha, followed by purification processes .
Chemical Reactions Analysis
1-Isotetrandrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-Isotetrandrine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of bisbenzylisoquinoline alkaloids and their synthetic pathways.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown potential in treating diseases such as cancer, Parkinson’s disease, and inflammatory conditions
Mechanism of Action
1-Isotetrandrine exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the expression of inflammatory mediators like iNOS and COX-2.
Anti-cancer: It induces apoptosis in cancer cells by modulating pathways such as NF-κB and PI3K
Neuroprotective: It protects neurons by reducing oxidative stress and inflammation, involving pathways like ERK and HO-1.
Comparison with Similar Compounds
1-Isotetrandrine is compared with other bisbenzylisoquinoline alkaloids such as:
Tetrandrine: Similar in structure but differs in stereochemistry.
Fangchinoline: Another bisbenzylisoquinoline alkaloid with similar anti-inflammatory properties but different potency.
Berbamine: Shares structural similarities but has distinct biological activities.
Cepharanthine: Known for its anti-inflammatory and anti-cancer properties, similar to this compound.
This compound stands out due to its potent inhibitory effects on NF-κB and its broad range of biological activities .
Properties
CAS No. |
26137-48-4 |
---|---|
Molecular Formula |
C38H42N2O6 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1 |
InChI Key |
WVTKBKWTSCPRNU-IHLOFXLRSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Origin of Product |
United States |
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